molecular formula C27H26N4O2 B560366 KT182 CAS No. 1402612-62-7

KT182

货号: B560366
CAS 编号: 1402612-62-7
分子量: 438.5 g/mol
InChI 键: GICNKPZHUCVFNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

KT182 通过选择性抑制 ABHD6 的活性发挥其作用。该化合物与 ABHD6 的活性位点结合,阻止其水解其底物。这种抑制会导致细胞中特定脂类的积累,这会影响各种细胞过程和途径。 涉及的分子靶标和途径包括脂质代谢和与细胞能量稳态相关的信号通路 .

准备方法

合成路线和反应条件

KT182 是通过一系列化学反应合成的,包括形成哌啶基-1,2,3-三唑脲结构。合成通常包括以下步骤:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大程度地提高产率和纯度。 该化合物通常通过重结晶或色谱技术进行纯化 .

化学反应分析

反应类型

KT182 经历各种化学反应,包括:

常用试剂和条件

主要产品

由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,this compound 的氧化会导致形成氧化衍生物,而还原会产生该化合物的还原形式 .

科学研究应用

KT182 在科学研究中具有广泛的应用,包括:

    化学: 用作工具化合物来研究 ABHD6 的功能及其在各种生化途径中的作用。

    生物学: 用于细胞和分子生物学研究,以研究 ABHD6 抑制对细胞过程的影响。

    医学: 探索其在治疗与 ABHD6 活性相关的疾病(如代谢紊乱和神经系统疾病)方面的潜在治疗应用。

    工业: 用于开发针对 ABHD6 的新药和治疗剂

相似化合物的比较

与其他类似化合物相比,KT182 在 ABHD6 的高效性和选择性方面是独特的。一些类似的化合物包括:

This compound 因其优越的选择性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 .

属性

IUPAC Name

[4-[4-[3-(hydroxymethyl)phenyl]phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNKPZHUCVFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402612-62-7
Record name 1402612-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary target of KT182 and how does it interact with it?

A1: this compound is a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6) [, ]. It functions as an irreversible inhibitor, likely forming a covalent bond with the enzyme's serine nucleophile, which is crucial for its catalytic activity [, ].

Q2: What are the downstream effects of inhibiting ABHD6 with this compound?

A2: ABHD6 is a serine hydrolase that primarily breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting ABHD6, this compound increases 2-AG levels, which can enhance cannabinoid receptor-dependent signaling in the nervous system []. This mechanism is being investigated for its potential in treating neuroinflammatory diseases like multiple sclerosis [, ].

Q3: How does the structure of this compound contribute to its potency and selectivity for ABHD6?

A3: this compound belongs to a series of (2-substituted)-piperidyl-1,2,3-triazole urea inhibitors. Research indicates that the addition of polar substituents to the biphenyl-triazole group of these molecules significantly influences their potency, selectivity, and in vivo activity [].

Q4: Are there different forms of this compound with varying pharmacological properties?

A4: Yes, researchers have developed derivatives of the core KT series, including this compound and KT203. While both exhibit exceptional potency for ABHD6, they display distinct in vivo activity profiles. This compound acts as a systemic ABHD6 inhibitor, whereas KT203 demonstrates peripherally restricted activity [].

Q5: Has this compound shown efficacy in any in vivo models of disease?

A5: Research on this compound's therapeutic potential is ongoing. Preclinical studies are investigating its effects on remyelination in a cuprizone-induced animal model of multiple sclerosis [, ]. This model mimics some aspects of the demyelination process observed in MS patients.

Q6: What are the key structural features of this compound?

A6: this compound, chemically known as (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, features a piperidyl-1,2,3-triazole urea core structure. It incorporates a biphenyl group with a hydroxymethyl substituent and a phenylpiperidine moiety [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。